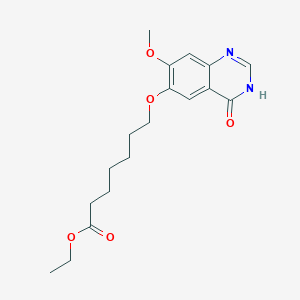
Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate is a chemical compound known for its significant role in the synthesis of various pharmaceutical agents. It is a derivative of quinazolinone, a class of compounds with notable biological activities, including anti-cancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate typically involves the following steps:
Starting Materials: The synthesis begins with 6-hydroxy-7-methoxy-4-oxoquinazoline.
Acetylation: The starting material is acetylated using acetic anhydride and pyridine as a catalyst.
Isolation: The reaction mixture is then cooled, and the product is isolated by filtration and washing with water until neutral pH is achieved.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It is a key intermediate in the synthesis of anti-cancer drugs such as Gefitinib and Poziotinib.
Mécanisme D'action
The mechanism of action of Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate can be compared with other similar compounds:
Gefitinib: A well-known EGFR inhibitor used in cancer treatment.
Poziotinib: Another EGFR inhibitor with a broader spectrum of activity.
Uniqueness
What sets this compound apart is its versatility as an intermediate in synthesizing various anti-cancer agents. Its ability to inhibit multiple enzymes makes it a valuable compound in medicinal chemistry .
List of Similar Compounds
- Gefitinib
- Poziotinib
- Erlotinib
- Lapatinib
Propriétés
Numéro CAS |
1012057-25-8 |
|---|---|
Formule moléculaire |
C18H24N2O5 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
ethyl 7-[(7-methoxy-4-oxo-3H-quinazolin-6-yl)oxy]heptanoate |
InChI |
InChI=1S/C18H24N2O5/c1-3-24-17(21)8-6-4-5-7-9-25-16-10-13-14(11-15(16)23-2)19-12-20-18(13)22/h10-12H,3-9H2,1-2H3,(H,19,20,22) |
Clé InChI |
LGJBBWIUNZYXNM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCOC1=C(C=C2C(=C1)C(=O)NC=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



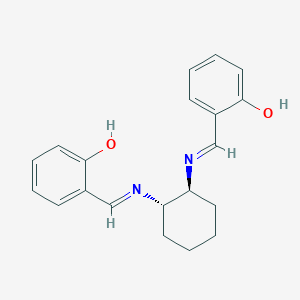

![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid](/img/structure/B15241626.png)
amine](/img/structure/B15241629.png)
![2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15241633.png)
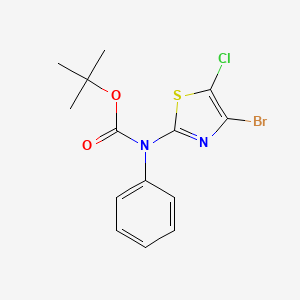

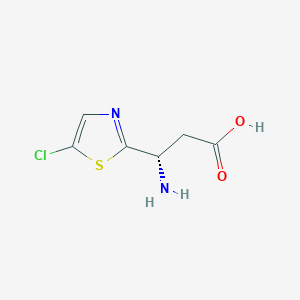


![5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B15241665.png)
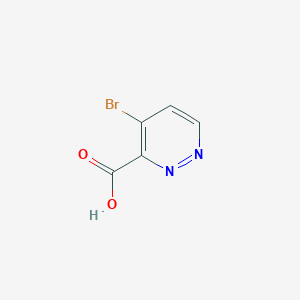
![7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15241690.png)
